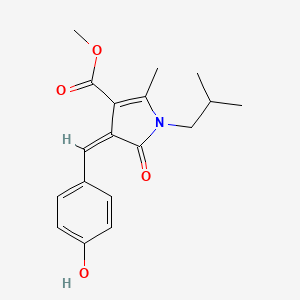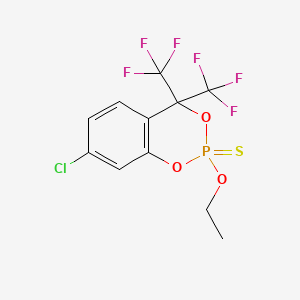![molecular formula C18H24N2O B11641494 2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)
2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Hidroxi-2,6-dimetil-3-[(3-metilpiperidin-1-il)metil]quinolina es un compuesto orgánico con la fórmula molecular C({18})H({24})N(_{2})O. Este compuesto presenta un núcleo de quinolina sustituido con grupos dimetil en las posiciones 2 y 6, y un grupo 3-metilpiperidin-1-ilmetil en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-Hidroxi-2,6-dimetil-3-[(3-metilpiperidin-1-il)metil]quinolina típicamente implica reacciones orgánicas de varios pasos.
Síntesis del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que implica la ciclación de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Reacciones de sustitución: Los grupos dimetil se introducen mediante la alquilación de Friedel-Crafts usando cloruro de metilo y cloruro de aluminio como catalizador.
Introducción de piperidina: El grupo 3-metilpiperidin-1-ilmetil se une a través de una reacción de sustitución nucleofílica, donde el derivado de quinolina reacciona con 3-metilpiperidina en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de principios de química verde para minimizar los residuos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en la posición 4 puede sufrir oxidación para formar un derivado de quinona.
Reducción: El anillo de quinolina se puede reducir en condiciones de hidrogenación para formar derivados de tetrahidroquinolina.
Sustitución: Los grupos metilo y la porción de piperidina pueden participar en varias reacciones de sustitución, como la halogenación o la nitración.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con un catalizador de paladio o platino.
Sustitución: Agentes halogenantes como cloro o bromo, y agentes nitrantes como el ácido nítrico.
Principales productos
Oxidación: Derivados de quinona.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Derivados de quinolina halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, la 4-Hidroxi-2,6-dimetil-3-[(3-metilpiperidin-1-il)metil]quinolina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones de las enzimas y la unión a los receptores debido a su similitud estructural con varias moléculas bioactivas.
Medicina
En medicina, los derivados de este compuesto se investigan por sus posibles actividades farmacológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a su núcleo de quinolina estable y grupos funcionales reactivos.
Mecanismo De Acción
El mecanismo de acción de la 4-Hidroxi-2,6-dimetil-3-[(3-metilpiperidin-1-il)metil]quinolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidroxilo en la posición 4 puede formar enlaces de hidrógeno con residuos del sitio activo, mientras que la porción de piperidina puede mejorar la afinidad de unión a través de interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2,6-Dimetilquinolina: Carece de la porción de piperidina y del grupo hidroxilo, lo que da como resultado una reactividad química y una actividad biológica diferentes.
3-[(3-Metilpiperidin-1-il)metil]quinolin-4-ol: Estructura similar pero sin los grupos dimetil, lo que afecta sus propiedades estéricas y electrónicas.
4-Hidroxiquinolina: Carece de los grupos piperidina y dimetil, lo que lleva a diferentes aplicaciones y reactividad.
Singularidad
La 4-Hidroxi-2,6-dimetil-3-[(3-metilpiperidin-1-il)metil]quinolina es única debido a su combinación de un núcleo de quinolina, grupos dimetil y una porción de piperidina. Esta estructura única proporciona un equilibrio de propiedades hidrófobas e hidrofílicas, lo que la hace versátil para diversas aplicaciones en química, biología, medicina e industria.
Propiedades
Fórmula molecular |
C18H24N2O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C18H24N2O/c1-12-6-7-17-15(9-12)18(21)16(14(3)19-17)11-20-8-4-5-13(2)10-20/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,21) |
Clave InChI |
ZPVMQCJVXWHUDI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)


![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)
![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)

![1-(4-Methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B11641483.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)

